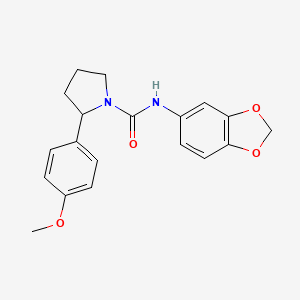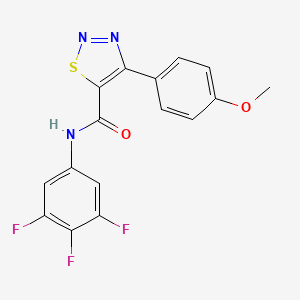
N'-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Indole-3-furohydrazide and is a derivative of indole, which is a heterocyclic organic compound.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to exhibit potent anti-cancer properties, making it a promising candidate for cancer therapy. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy.
Future Directions
There are several future directions for research on N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide. One area of research could focus on optimizing its use in cancer therapy. This could involve studying its mechanism of action in more detail and identifying ways to enhance its anti-cancer properties. Another area of research could focus on its potential applications in the treatment of inflammatory diseases. This could involve studying its anti-inflammatory properties in more detail and identifying ways to optimize its use in the treatment of these diseases. Finally, future research could also focus on developing more efficient synthesis methods for this compound to make it more accessible to researchers.
Synthesis Methods
The synthesis of N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide is a complex process that involves the reaction of indole-3-carboxaldehyde with methyl furoate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions and the resulting product is purified by column chromatography.
Scientific Research Applications
N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-cancer properties, making it a promising candidate for cancer therapy. It has also been studied for its anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-12(6-7-20-10)15(19)18-17-9-11-8-16-14-5-3-2-4-13(11)14/h2-9,16H,1H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMQWBRDIZCABQ-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1H-indol-3-ylmethylidene]-2-methylfuran-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5976402.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5976410.png)
![3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5976418.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide](/img/structure/B5976422.png)
![3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B5976438.png)
![1-{4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5976446.png)

![9-(4-methoxyphenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5976458.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide](/img/structure/B5976462.png)

![ethyl 1-[2-furyl(oxo)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976491.png)

![N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)
![2-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5976505.png)